molecular formula C5H3BrN2O3 B1334475 2-Bromo-4-nitropyridine N-oxide CAS No. 52092-43-0

2-Bromo-4-nitropyridine N-oxide

Cat. No.: B1334475
CAS No.: 52092-43-0
M. Wt: 218.99 g/mol
InChI Key: IRBDHXCXCSFNEQ-UHFFFAOYSA-N
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Description

2-Bromo-4-nitropyridine N-oxide is a halogenated nitropyridine N-oxide. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitropyridine N-oxide typically involves the bromination of 4-nitropyridine N-oxide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitropyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-nitropyridine N-oxide is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitropyridine N-oxide involves its reactivity as a halogenated nitropyridine N-oxide. The bromine atom and nitro group confer unique electronic properties to the molecule, making it a versatile intermediate in various chemical reactions. The nitro group can act as an electron-withdrawing group, facilitating nucleophilic substitution reactions, while the bromine atom can be readily displaced by nucleophiles .

Comparison with Similar Compounds

  • 2-Chloro-4-nitropyridine N-oxide
  • 2-Fluoro-4-nitropyridine N-oxide
  • 2-Iodo-4-nitropyridine N-oxide

Comparison: 2-Bromo-4-nitropyridine N-oxide is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s reactivity can be fine-tuned by varying the reaction conditions, offering greater versatility in synthetic applications .

Properties

IUPAC Name

2-bromo-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBDHXCXCSFNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397866
Record name 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52092-43-0
Record name 52092-43-0
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Record name 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-NITROPYRIDINE N-OXIDE
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Synthesis routes and methods

Procedure details

2-Bromopyridine-N-oxide (28.36 g) was carefully dissolved in concentrated sulphuric acid (43 ml) with stirring. A mixture of concentrated sulphuric acid (65 ml) and concentrated nitric acid (43 ml) was added dropwise, and the mixture refluxed for 3 hours and allowed to cool to room temperature. The mixture was then poured on to ice and the precipitate removed by filtration , washed with water and air dried leaving a fine yellow powder of 2-Bromo-4-nitro-pyridine-N-oxide (14.08 g, 63%), m.p. 145-147° C.
Quantity
28.36 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-Bromo-4-nitropyridine N-oxide revealed by the crystallographic analysis?

A1: X-ray diffraction studies revealed that this compound crystallizes in the orthorhombic system, specifically the Pbca space group []. The unit cell, containing eight molecules, exhibits the following dimensions: a = 5.979(1) Å, b = 9.899(1) Å, and c = 23.249(5) Å []. Interestingly, the bromine atom lies almost in the same plane as the pyridine ring, while the nitro group's oxygen atoms are situated above and below the ring plane by -0.214 Å and +0.053 Å, respectively []. This arrangement, combined with C—H···O hydrogen bonds forming dimers, significantly influences the molecule's packing and interactions within the crystal lattice [].

Q2: How does the intermolecular interaction involving C—H···O hydrogen bonds influence the properties of this compound?

A2: The research highlights the importance of C—H···O hydrogen bonds in dictating the molecular arrangement of this compound within the crystal []. These hydrogen bonds connect molecules into pairs, forming dimers centered around symmetry points []. This dimer formation, driven by these attractive intermolecular interactions, further influences the compound's physical properties, particularly its packing behavior and potentially its solubility in different solvents.

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